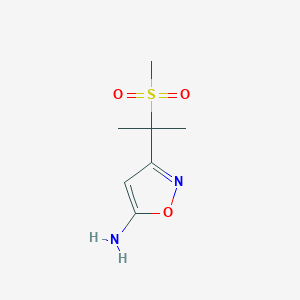
4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one
説明
4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one is a compound with the CAS Number: 933691-60-2 . It has a molecular weight of 218.3 and its IUPAC name is 4-(aminomethyl)-1-(2-phenylethyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For example, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was designed and synthesized .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one is an oil at room temperature . It is stored at 4 degrees Celsius for optimal stability . The compound has a molecular weight of 218.3 .科学的研究の応用
Synthesis and Chemical Reactions
A study demonstrates the synthesis and transamination of enaminones derived from "1-Phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione," highlighting the formation of tautomeric Schiff bases and enaminones. This process emphasizes the compound's role in facilitating complex chemical reactions (Ostrowska et al., 1999).
Catalytic Activity
"4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one" has been utilized in the enantioselective addition of diethylzinc to aldehydes, catalyzed by derivatives of (R)-1-phenylethylamine. This research showcases the compound's utility in asymmetric synthesis, providing high enantioselectivity and catalytic activity (Asami et al., 2015).
Antibacterial and Antitumor Activity
Research into new pyrazolopyridines synthesized from enaminones, including derivatives of "4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one," has revealed significant antioxidant, antitumor, and antimicrobial activities. These findings suggest potential applications in developing novel therapeutic agents (El‐Borai et al., 2013).
Enzyme Inhibition
A specific compound, "4-(Aminomethyl)-1-aryl-2-pyrrolidinones," has been identified as a new class of monoamine oxidase B inactivators, presenting a novel approach to enzyme inhibition. This discovery opens pathways for the development of treatments targeting neurological disorders (Ding & Silverman, 1992).
Corrosion Inhibition
A study on corrosion inhibition revealed that a Schiff base derivative incorporating "4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one" shows excellent inhibitory properties on Q235 mild steel in acidic conditions. This highlights its potential in protecting metals from corrosion, contributing to materials science (Ji et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
将来の方向性
The pyrrolidine scaffold, which is present in 4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one, is widely used in drug discovery . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising area of research . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds are important considerations for future studies .
特性
IUPAC Name |
4-(aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCDGSOVLJAQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(2-phenylethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
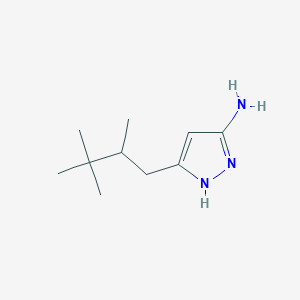


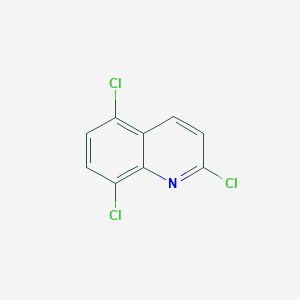
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)

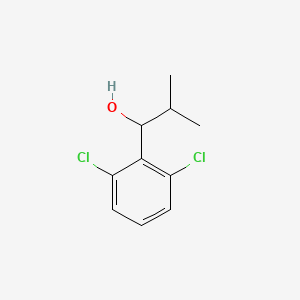
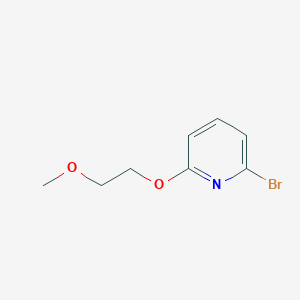
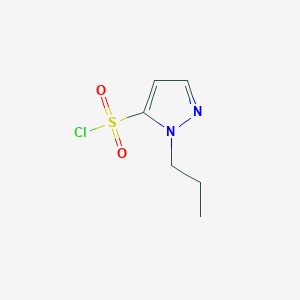
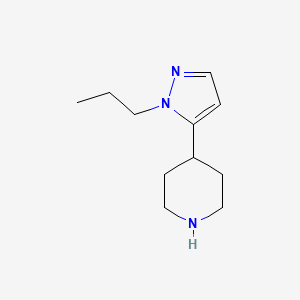
![3-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B1528740.png)
